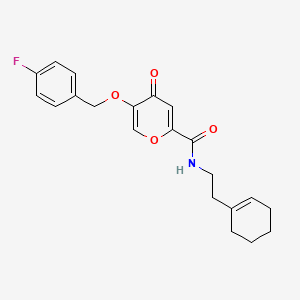

N-(2-(cyclohex-1-en-1-yl)ethyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a synthetic small-molecule compound characterized by a pyran-2-carboxamide core substituted with a 4-fluorobenzyl ether group and a cyclohexenylethyl side chain.

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FNO4/c22-17-8-6-16(7-9-17)13-26-20-14-27-19(12-18(20)24)21(25)23-11-10-15-4-2-1-3-5-15/h4,6-9,12,14H,1-3,5,10-11,13H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTFMHBXKOTZNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps:

Formation of the Pyranone Core: The pyranone core can be synthesized through a condensation reaction between a suitable diketone and an aldehyde under acidic or basic conditions.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via an etherification reaction, where the hydroxyl group of the pyranone reacts with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate.

Attachment of the Cyclohexene Moiety: The cyclohexene moiety is attached through a Michael addition reaction, where the enone reacts with an appropriate nucleophile, followed by reduction to form the cyclohexene ring.

Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative like an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.

Reduction: Reduction reactions can target the carbonyl group in the pyranone ring, converting it to a hydroxyl group.

Substitution: The fluorobenzyl ether linkage can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reducing carbonyl groups.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Epoxides or diols derived from the cyclohexene ring.

Reduction: Alcohols derived from the reduction of the pyranone carbonyl group.

Substitution: Various substituted benzyl ethers depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a pyran ring, which is known for its biological activity. The molecular formula is , and its molecular weight is approximately 345.39 g/mol. The presence of the cyclohexene and fluorobenzyl groups contributes to its potential therapeutic properties.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-(cyclohex-1-en-1-yl)ethyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of pyran compounds have been shown to inhibit tumor growth in various cancer cell lines.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that analogs of this compound induced apoptosis in breast cancer cells through the activation of specific signaling pathways, highlighting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit cyclooxygenase enzymes, leading to reduced production of inflammatory mediators.

Case Study:

In an experimental model of arthritis, administration of similar pyran derivatives resulted in decreased swelling and pain, suggesting their utility in treating inflammatory diseases .

Neuroprotective Properties

There is emerging evidence supporting the neuroprotective effects of this compound. It may offer protection against neurodegenerative diseases by modulating oxidative stress and inflammation.

Case Study:

A study published in Neuroscience Letters reported that compounds with similar structures protected neuronal cells from oxidative damage induced by glutamate toxicity .

Table 1: Pharmacological Activities of Pyran Derivatives

Mechanism of Action

The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorobenzyl group could enhance binding affinity to certain targets, while the pyranone moiety might participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Functional Group Analogues

Compound B6 (N-cycloheptyl-1,2-dihydro-5-(4-methoxyphenyl)-1-(4-fluorobenzyl)-6-methyl-2-oxo-pyridine-3-carboxamide):

- Structural Similarity : Shares the 4-fluorobenzyl ether group and carboxamide backbone.

- Key Differences : B6 contains a pyridine-3-carboxamide core instead of a pyran-2-carboxamide, along with a methoxyphenyl substituent.

- Synthesis Yield : 25% (lower than typical yields for pyran-based analogs, which often exceed 50%) .

Compound C6 (N-cycloheptyl-2-((4-fluorobenzyl)oxy)-5-(4-methoxyphenyl)-6-methyl-nicotinamide):

- Structural Similarity : Retains the 4-fluorobenzyl ether and nicotinamide core.

- Purification Method : Flash chromatography (8:2 petroleum ether/ethyl acetate), suggesting moderate polarity .

Pharmacokinetic and Physicochemical Properties

Key Observations :

- The target compound’s cyclohexenylethyl group may confer greater conformational flexibility compared to B6’s rigid cycloheptyl moiety.

- The pyran-2-carboxamide core likely reduces metabolic instability relative to pyridine-3-carboxamide derivatives (e.g., B6) due to fewer reactive nitrogen centers .

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a synthetic compound with potential pharmacological applications. Its structure suggests it may interact with various biological pathways, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and interact with cellular receptors. Preliminary studies indicate that it may act as an inhibitor of cholinesterase enzymes, which are crucial in the breakdown of neurotransmitters.

Biological Activity Overview

Research has indicated several key areas where this compound exhibits biological activity:

-

Cholinesterase Inhibition :

- The compound has shown moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a study reported an IC50 value of 46.42 µM for BChE, indicating significant potential as a therapeutic agent for conditions like Alzheimer's disease, where cholinesterase inhibition is beneficial .

-

Antimicrobial Activity :

- Preliminary tests have demonstrated that derivatives similar to this compound possess antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of lipophilic groups enhances these activities, suggesting a structure-activity relationship that warrants further exploration .

- Anti-inflammatory Properties :

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Cholinesterase Inhibition Studies :

- A series of compounds related to this compound were tested for their ability to inhibit AChE and BChE. The results indicated that modifications to the benzyl group significantly affected inhibitory potency.

-

Antimicrobial Testing :

- In vitro studies conducted on various bacterial strains revealed that compounds with similar functional groups exhibited varying degrees of antibacterial activity, suggesting the importance of hydrophobic interactions in microbial cell membrane disruption.

-

In Vivo Studies :

- Future research should focus on in vivo models to assess the pharmacokinetics and therapeutic efficacy of this compound in treating neurodegenerative diseases and infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(cyclohex-1-en-1-yl)ethyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves multi-step protocols, including:

- Step 1 : Formation of the pyranone core via cyclization of diketones or ester derivatives under acidic conditions (e.g., p-toluenesulfonic acid in ethanol) .

- Step 2 : Introduction of the 4-fluorobenzyl ether group via nucleophilic substitution, optimized using polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) .

- Step 3 : Amide coupling with the cyclohexenyl-ethylamine moiety using coupling agents like EDCI/HOBt in dichloromethane .

- Yield Optimization : Microwave-assisted synthesis or continuous flow reactors can enhance reaction efficiency and reduce side products .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm; cyclohexenyl protons at δ 5.5–5.7 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 428.16) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at -20°C; UV-Vis studies show degradation under prolonged UV exposure .

- Moisture Sensitivity : Use desiccants (e.g., silica gel) and inert atmospheres (N₂) to prevent hydrolysis of the carboxamide group .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition above 150°C .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity for enzyme targets (e.g., kinases)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., PDB ID 1ATP) to model interactions with the pyranone core and fluorobenzyl group .

- MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories; focus on hydrogen bonding with catalytic residues .

- QSAR Models : Correlate substituent electronegativity (e.g., fluorine) with IC₅₀ values from analogous pyranone derivatives .

Q. How can contradictory data on the compound’s solubility in aqueous vs. organic solvents be resolved?

- Methodological Answer :

- Solubility Assays : Use shake-flask method with HPLC quantification. For aqueous buffers (pH 7.4), solubility is <0.1 mg/mL, but improves in DMSO (50 mg/mL) .

- Co-Solvent Systems : Test PEG-400/water mixtures (1:1 v/v) for in vitro assays to enhance bioavailability .

- Contradiction Resolution : Replicate studies under standardized conditions (e.g., 25°C, 24 hr equilibration) and validate with orthogonal methods (e.g., nephelometry) .

Q. What strategies optimize the compound’s derivatization for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Core Modifications : Introduce methyl groups at the pyranone C3 position to assess steric effects on activity .

- Substituent Swaps : Replace 4-fluorobenzyl with 4-chlorobenzyl to compare halogen interactions in enzyme pockets .

- Functionalization : Click chemistry (CuAAC) to append triazole groups at the cyclohexenyl moiety for solubility enhancement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.